molecular formula C15H14N4O2S2 B2989869 (E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide CAS No. 2035022-47-8

(E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide

Cat. No.: B2989869
CAS No.: 2035022-47-8
M. Wt: 346.42
InChI Key: XUJDVZXONWYDIQ-CSKARUKUSA-N
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Description

(E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide (CAS 2035022-47-8) is a synthetic heterocyclic compound with a molecular formula of C15H14N4O2S2 and a molecular weight of 346.43 g/mol . Its structure integrates multiple pharmaceutically relevant motifs, including a 1,2,3-triazole ring linked to a thiophene group and an (E)-ethenesulfonamide unit . Heterocycles containing nitrogen and sulfur atoms, such as the 1,2,3-triazole and thiazole rings found in this molecule, are extensively investigated in medicinal chemistry due to their diverse biological activities . These activities often include antimicrobial, anti-inflammatory, and anticancer effects, making such compounds valuable scaffolds for developing new therapeutic agents . The 1,2,3-triazole moiety, in particular, is a common pharmacophore accessible via "click chemistry" and is known for its potential to improve pharmacokinetic properties and engage in key hydrogen bonding interactions with biological targets . Similarly, sulfonamide derivatives are a well-established class with a broad spectrum of pharmacological applications. This combination of features makes this compound a promising candidate for use in hit-to-lead optimization campaigns, biochemical probing, and as a building block in the synthesis of more complex molecules for drug discovery research . This product is offered with the following specifications: CAS Number: 2035022-47-8, Molecular Weight: 346.43 g/mol . It is available for immediate procurement in various milligram quantities to support your laboratory research needs . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-phenyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-23(21,10-8-13-5-2-1-3-6-13)16-11-14-12-19(18-17-14)15-7-4-9-22-15/h1-10,12,16H,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJDVZXONWYDIQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The compound's structure can be broken down as follows:

  • Phenyl Group : Contributes to hydrophobic interactions and potential binding affinity.
  • Ethene Sulfonamide Moiety : Known for its role in various biological activities, particularly in enzyme inhibition.
  • Triazole Ring with Thiophene Substitution : This combination is often associated with diverse pharmacological properties.

Potential Biological Activities

While specific studies on (E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide are scarce, insights can be drawn from its structural components and related compounds:

  • Anticancer Activity : Compounds featuring triazole rings have been shown to exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition. For instance, triazole-based compounds have demonstrated antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics .
  • Antimicrobial Properties : The presence of the thiophene group is often linked to antimicrobial activity. Similar compounds have been documented to exhibit significant antimicrobial effects against both bacterial and fungal strains .
  • Enzyme Inhibition : Ethenesulfonamides are known for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications in conditions where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

To further elucidate the potential biological activity of this compound, a comparison with structurally similar compounds can be informative:

Compound NameStructural FeaturesNotable Activities
5-(4-Aminophenyl)-1H-tetrazoleContains an aromatic amineAnticancer properties
4-(Thienyl)benzenesulfonamideSulfonamide linked to a thiopheneAntimicrobial activity
1-(Phenylmethyl)-1H-imidazoleImidazole ring with phenyl substitutionAntifungal effects

This table highlights how structural similarities can correlate with diverse biological activities. The unique combination of a thiophene-substituted triazole and an ethenesulfonamide in our compound suggests a potential for broad-spectrum biological activity.

Mechanistic Insights

Understanding the mechanism of action for this compound will require further research. Interaction studies using techniques such as:

  • Molecular Docking : To predict binding affinities with target proteins.
  • In Vitro Assays : To assess the compound's effects on cell proliferation and enzyme inhibition.

These methodologies will provide critical insights into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Introducing the triazole-thiophene unit may require optimized CuAAC conditions to avoid side reactions, contrasting with the straightforward aldol condensation used for 6m .
  • Therapeutic Potential: While 6m shows high COX-2 inhibition, the target compound’s unique structure may target kinases or proteases, warranting further bioactivity studies .

Q & A

Basic: What synthetic routes are recommended for synthesizing (E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the thiophen-2-yl-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using thiophene-2-carbonyl azide and propargylamine derivatives.
  • Step 2: Sulfonamide coupling: The ethenesulfonamide moiety is introduced via nucleophilic substitution or Mitsunobu reaction, using intermediates like (E)-2-phenylvinylsulfonyl chloride.
  • Key Intermediates:
    • 1-(Thiophen-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (for methylene bridge formation).
    • (E)-2-Phenylethenesulfonamide (for sulfonamide linkage).

Yields for analogous sulfonamide-triazole hybrids range from 70% to 85% under optimized reflux conditions in ethanol or DMF .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the triazole ring and sulfonamide connectivity. DEPT-135 and 2D-COSY experiments resolve overlapping signals from aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode validates molecular weight (e.g., [M+H]+ ion at m/z 487.59) .
  • X-ray Diffraction (XRD): SHELXL refinement (via WinGX suite) resolves crystal packing and anisotropic displacement parameters. Challenges include handling twinned crystals or low-resolution data .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Methodological Answer:

  • Cross-Validation: Compare DFT-calculated reaction pathways (e.g., Gaussian09 with B3LYP/6-31G**) with experimental kinetics. For example, discrepancies in sulfonamide bond stability may arise from solvent effects omitted in simulations .
  • Spectroscopic Probes: Use variable-temperature NMR to detect transient intermediates (e.g., rotamers) not modeled computationally.
  • Crystallographic Validation: Resolve ambiguities in stereochemistry via XRD. For instance, SHELXD can phase low-symmetry crystals to confirm (E)-configuration .

Advanced: What strategies optimize reaction conditions for introducing the thiophen-2-yl-triazole moiety?

Methodological Answer:

  • Catalyst Screening: Replace traditional Cu(I) catalysts with Ru(II) systems (e.g., [RuCl2(p-cymene)]2) to suppress side reactions in CuAAC .
  • Solvent Control: Use DMF/H2O (9:1) at 60°C for azide-alkyne cycloaddition, minimizing thiophene ring oxidation.
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the triazole intermediate with >95% purity. Analogous protocols report 80% yields for thiophene-containing triazoles .

Advanced: How is SHELX software applied in refining the crystal structure, and what challenges arise?

Methodological Answer:

  • Workflow:
    • Data Integration: Use SHELXC to process diffraction data (e.g., .hkl files from Bruker D8 Venture).
    • Phasing: SHELXD solves structures via dual-space methods for centrosymmetric crystals.
    • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
  • Challenges:
    • Twinned Data: Apply TWIN/BASF commands in SHELXL to model overlapping lattices.
    • Disorder: Use PART/SUMP restraints for flexible sulfonamide groups.
      Validation via R1/wR2 residuals (<5%) and PLATON/CHECKCIF ensures compliance with IUCr standards .

Advanced: What methodologies assess the compound’s bioactivity, and how are false positives mitigated?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Setup: Incubate with target enzymes (e.g., carbonic anhydrase IX) in Tris-HCl buffer (pH 7.4) at 25°C. Monitor activity via stopped-flow CO2 hydration.
    • Controls: Include acetazolamide as a positive control; subtract background activity using DMSO blanks .
  • Cell-Based Studies:
    • MTT Assay: Treat cancer cell lines (e.g., MCF-7) for 48h. IC50 values <10 µM suggest therapeutic potential.
    • False-Positive Mitigation: Confirm cytotoxicity via Annexin V/PI staining to rule out membrane disruption artifacts .

Advanced: How is purity analyzed, and what thresholds ensure reproducibility?

Methodological Answer:

  • HPLC: C18 column (4.6 × 250 mm), acetonitrile/water (70:30), 1.0 mL/min flow. Purity ≥95% by peak area at 254 nm.
  • Elemental Analysis: C, H, N, S content within ±0.4% of theoretical values.
  • Melting Point: Sharp range (e.g., 206–208°C) confirms crystallinity. Discrepancies >2°C indicate impurities .

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